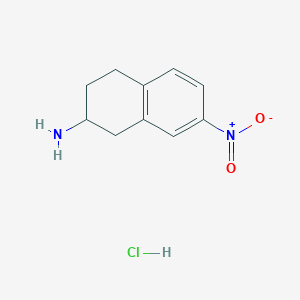

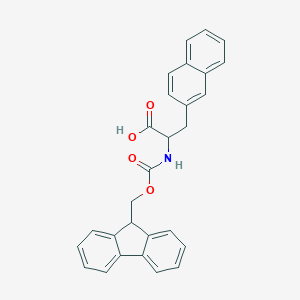

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 7-Nitro THN, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Alternative Synthesis Routes : An alternate synthesis of 2-amino-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene hydrochloride was described, providing insights into the synthesis process from 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone. This research compares overall yields and experimental procedures with previous synthetic routes, showcasing the efficiency and effectiveness of different synthesis methods (Kim et al., 1977).

Large-Scale Stereoselective Process : The development of a large-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride highlights the advancement in chemical engineering and synthesis. The process emphasizes the production of compounds with high chemical and stereochemical purity, which is crucial for pharmaceutical applications (Han et al., 2007).

Reduction of Aromatic Nitro to Amine : A novel method using the TMDS-iron catalyst system for the reduction of aromatic nitro compounds to amines showcases an efficient pathway to synthesize hydrochloride salts of amines from nitro precursors. This method exhibits good selectivity and yields, representing a significant contribution to the synthesis of amine-based compounds (Pehlivan et al., 2011).

Synthesis of Substituted Tetrahydronaphthalenes : Research into the synthesis and herbicidal activity of substituted tetrahydronaphthalenes provides insight into the functionalization of tetrahydronaphthalene derivatives. This study explores how electron-withdrawing groups and substituent size at specific positions influence the herbicidal activity of these compounds (Parlow & Mahoney, 1996).

Applications in Catalysis and Environmental Chemistry

- Graphene-Based Catalysts for Reduction of Nitro Compounds : The use of graphene-based catalysts in the reduction of nitro compounds to amines highlights the environmental and synthetic importance of these processes. This research points towards the development of efficient and sustainable catalysts for the production of amines, which have wide applications in drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).

Mechanism of Action

Target of Action

It is structurally similar to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, potentially inducing their release as well .

properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175871-06-4 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)